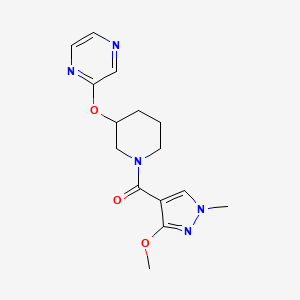
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. It features a methoxy-substituted pyrazole and a pyrazinyl oxadiazole within an azetidine framework, which suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C15H19N5O3 with a molecular weight of 317.34 g/mol. Its structure incorporates several functional groups that are often associated with biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O3 |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 1421524-39-1 |
The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar frameworks have demonstrated various activities, including:
- Antitumor Activity : Pyrazole derivatives are known to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles has been linked to antimicrobial effects, making these compounds candidates for treating infections .
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
Research Findings
Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Antitumor Studies : Research has shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial in cancer cell division. For example, modifications on the phenyl moiety of related compounds have been shown to enhance their antitumor properties .
- Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating notable antifungal and antibacterial activities .
- Inflammatory Response : Studies indicated that certain pyrazole compounds could effectively reduce inflammation in vitro by targeting specific cellular pathways involved in the inflammatory response .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1: Antitumor Activity
In vitro tests on pyrazole derivatives showed significant inhibition of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism was primarily attributed to the disruption of microtubule dynamics, leading to cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A study evaluated a range of pyrazole carboxamides against fungal strains, revealing that specific structural modifications enhanced antifungal potency. Compounds were tested against five phytopathogenic fungi, showing promising results in inhibiting growth .
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-4-11(9-20)23-13-8-16-5-6-17-13/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFDTNHFDGLHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













